Magmas-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magmas-IN-1 is a small molecule inhibitor that targets the mitochondria-associated granulocyte-macrophage colony-stimulating factor signaling molecule. This compound is known for its role in regulating mitochondrial function and inhibiting the proliferation of yeast cells at a concentration of 4 μM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magmas-IN-1 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process typically involves large-scale chemical synthesis in controlled environments, followed by purification and quality control measures to ensure the compound meets the required standards for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
Magmas-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Magmas-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial function and the role of granulocyte-macrophage colony-stimulating factor signaling in cellular processes.
Biology: Employed in research to understand the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases related to mitochondrial dysfunction and abnormal cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mitochondrial pathways .
Wirkmechanismus
Magmas-IN-1 exerts its effects by targeting the mitochondria-associated granulocyte-macrophage colony-stimulating factor signaling molecule. This interaction modulates mitochondrial function, leading to the inhibition of cell proliferation and the induction of apoptosis in certain cell types. The molecular targets and pathways involved include the regulation of mitochondrial membrane potential and the activation of apoptotic signaling cascades .
Eigenschaften
Molekularformel |
C20H27N3O |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-(diaminomethylidene)-4-[(E)-(3-ethyl-2,4,4-trimethylcyclohex-2-en-1-ylidene)methyl]benzamide |
InChI |
InChI=1S/C20H27N3O/c1-5-17-13(2)16(10-11-20(17,3)4)12-14-6-8-15(9-7-14)18(24)23-19(21)22/h6-9,12H,5,10-11H2,1-4H3,(H4,21,22,23,24)/b16-12+ |
InChI-Schlüssel |
XSSNKBMVZGXBCU-FOWTUZBSSA-N |
Isomerische SMILES |
CCC1=C(/C(=C/C2=CC=C(C=C2)C(=O)N=C(N)N)/CCC1(C)C)C |
Kanonische SMILES |
CCC1=C(C(=CC2=CC=C(C=C2)C(=O)N=C(N)N)CCC1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.